

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Iprovalicarb

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Compound of Interest

Compound Name: Iprovalicarb

Cat. No.: B1672162

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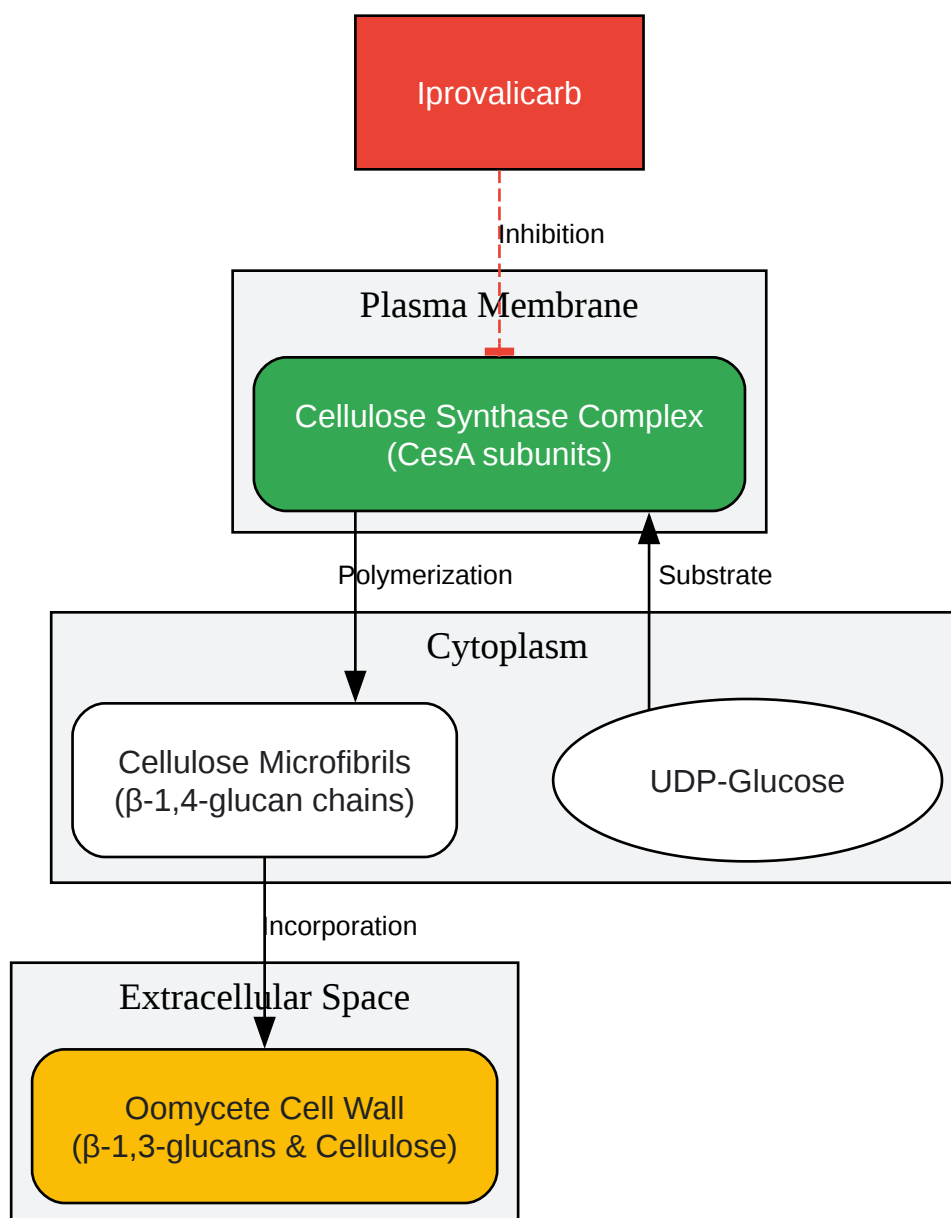
For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprovalicarb is a systemic fungicide belonging to the carbamate chemical class, specifically a valinamide carbamate. It is particularly effective against oomycete pathogens, a group of fungus-like eukaryotic microorganisms that includes destructive plant pathogens such as *Phytophthora* species (causing late blight and root rot) and *Plasmopara viticola* (causing downy mildew of grapevine).^{[1][2]} The mode of action of **Iprovalicarb** is the inhibition of fungal cell wall synthesis, which disrupts the pathogen's growth and development.^[3] This document provides detailed protocols for in vitro antifungal susceptibility testing of **Iprovalicarb** against relevant oomycete pathogens.

Mechanism of Action: Inhibition of Cellulose Synthase

Iprovalicarb targets a crucial process in oomycetes: the biosynthesis of cellulose, a primary component of their cell walls. Unlike true fungi, which have chitin-based cell walls, oomycetes possess cell walls composed mainly of β -1,3-glucans and cellulose. **Iprovalicarb**, as a member of the Carboxylic Acid Amide (CAA) group of fungicides, is believed to specifically inhibit the activity of cellulose synthase enzymes, with evidence pointing towards the CesA3 subunit as a likely target.^{[4][5]} This inhibition disrupts the formation of a functional cell wall, leading to mycelial deformation and ultimately, cell death.^[3]



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Caption: Mechanism of action of **Iprovalicarb** on the cellulose synthesis pathway in oomycetes.

Data Presentation: In Vitro Susceptibility of Oomycetes to Iprovalicarb

The following table summarizes the 50% effective concentration (EC50) values of **Iprovalicarb** against various oomycete pathogens. The EC50 represents the concentration of the fungicide

that inhibits 50% of the pathogen's growth or sporulation in vitro.

Oomycete Species	Testing Method	EC50 (µg/mL)	Reference
Phytophthora capsici	Mycelial Growth Inhibition on Agar	0.2042 - 0.5540	(Lu et al., 2010)
Plasmopara viticola	Leaf Disc Assay	Not specified, but noted to be highly effective	[1][2]
Sclerospora graminicola	Mycelial Growth Inhibition	Not specified, but noted to be highly effective	[2]

Experimental Protocols

Two primary methods are presented for determining the in vitro antifungal susceptibility of **Iprovalicarb** against oomycetes: a leaf disc assay, which is particularly suited for obligate biotrophs like *Plasmopara viticola*, and a broth microdilution method for oomycetes that can be cultured axenically, such as *Phytophthora* species.

Protocol 1: Leaf Disc Assay for *Plasmopara viticola*

This method is adapted from established protocols for testing fungicide efficacy against downy mildew.

1. Inoculum Preparation:

- Collect fresh grapevine leaves showing active sporulation of *Plasmopara viticola*.
- Gently wash the sporangia from the abaxial (lower) surface of the leaves using sterile distilled water.
- Filter the suspension through two layers of sterile cheesecloth to remove mycelial fragments.
- Adjust the sporangia concentration to 1×10^5 sporangia/mL using a hemocytometer.

- To induce zoospore release, incubate the sporangial suspension at 4°C for 1-2 hours, followed by 30 minutes at room temperature.

2. Leaf Disc Preparation:

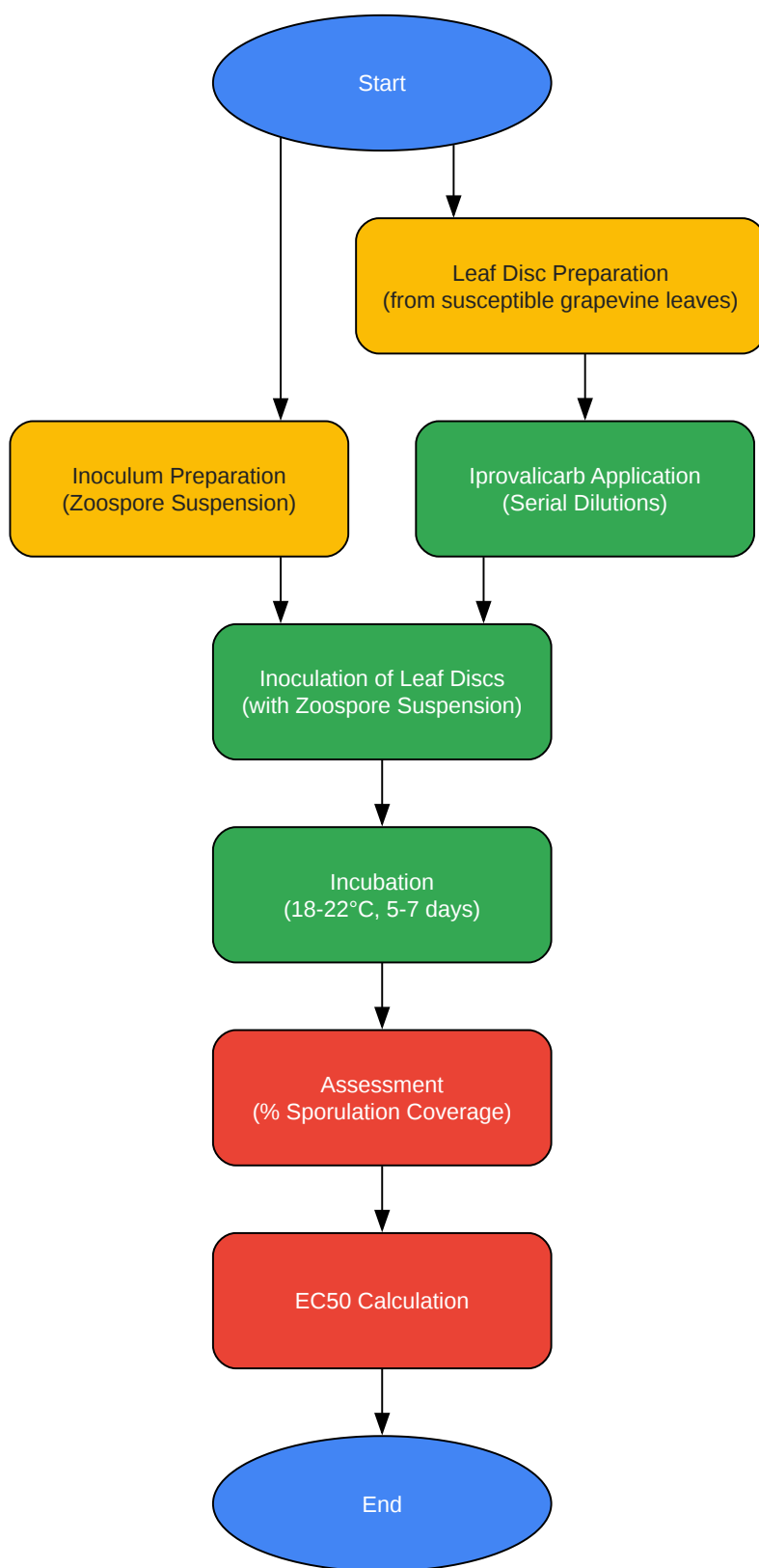
- Select young, healthy, and fully expanded grapevine leaves from a susceptible cultivar.
- Surface sterilize the leaves by washing them with sterile distilled water.
- Using a sterile cork borer (1.5-2.0 cm diameter), punch out leaf discs from the leaves, avoiding major veins.
- Place the leaf discs with their abaxial side up on 1.5% water agar in Petri dishes or multi-well plates.

3. Fungicide Application and Inoculation:

- Prepare a stock solution of **Iprovalicarb** in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired final concentrations.
- Apply a small volume (e.g., 10-20 µL) of each **Iprovalicarb** dilution to the surface of the leaf discs and allow them to dry in a laminar flow hood. Include a control with the solvent only.
- Inoculate each leaf disc with a droplet (e.g., 10 µL) of the zoospore suspension.

4. Incubation and Assessment:

- Incubate the plates at 18-22°C with a photoperiod of 16 hours of light and 8 hours of darkness for 5-7 days.
- Assess the percentage of the leaf disc area covered by sporulation.
- The EC50 value is the concentration of **Iprovalicarb** that reduces sporulation by 50% compared to the control.



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Caption: Experimental workflow for the leaf disc assay.

Protocol 2: Broth Microdilution Assay for Phytophthora species

This protocol is an adaptation of the CLSI M38-A2 guidelines for filamentous fungi, tailored for oomycetes like *Phytophthora infestans* or *Phytophthora capsici*.

1. Media and Reagents:

- Growth Medium: Rye B Broth or V8 Juice Broth.
 - Rye B Broth: 60 g rye grains, 20 g sucrose, 1 L distilled water. Boil rye for 1 hour, filter through cheesecloth, add sucrose, and adjust volume to 1 L. Autoclave to sterilize.
 - V8 Juice Broth: 100 mL V8 juice, 1 g CaCO₃, 900 mL distilled water. Mix, and autoclave to sterilize.
- **Iprovalicarb** Stock Solution: Prepare a 10 mg/mL stock solution in DMSO.
- RPMI 1640 Medium (for dilution): Use as the diluent for the antifungal agent in the microtiter plate.

2. Inoculum Preparation:

- Grow the *Phytophthora* isolate on Rye B Agar or V8 Juice Agar at 18-22°C for 7-10 days.
- Flood the plate with a small amount of sterile distilled water and gently scrape the surface with a sterile loop to dislodge mycelia and sporangia.
- For zoospore production, incubate the sporangial suspension at 4°C for 1-2 hours, followed by room temperature for 30 minutes.
- Alternatively, for mycelial fragments, homogenize the scraped culture in sterile water.
- Adjust the inoculum concentration to $1-5 \times 10^4$ CFU/mL (zoospores or mycelial fragments) using a spectrophotometer or hemocytometer.

3. Microdilution Plate Preparation:

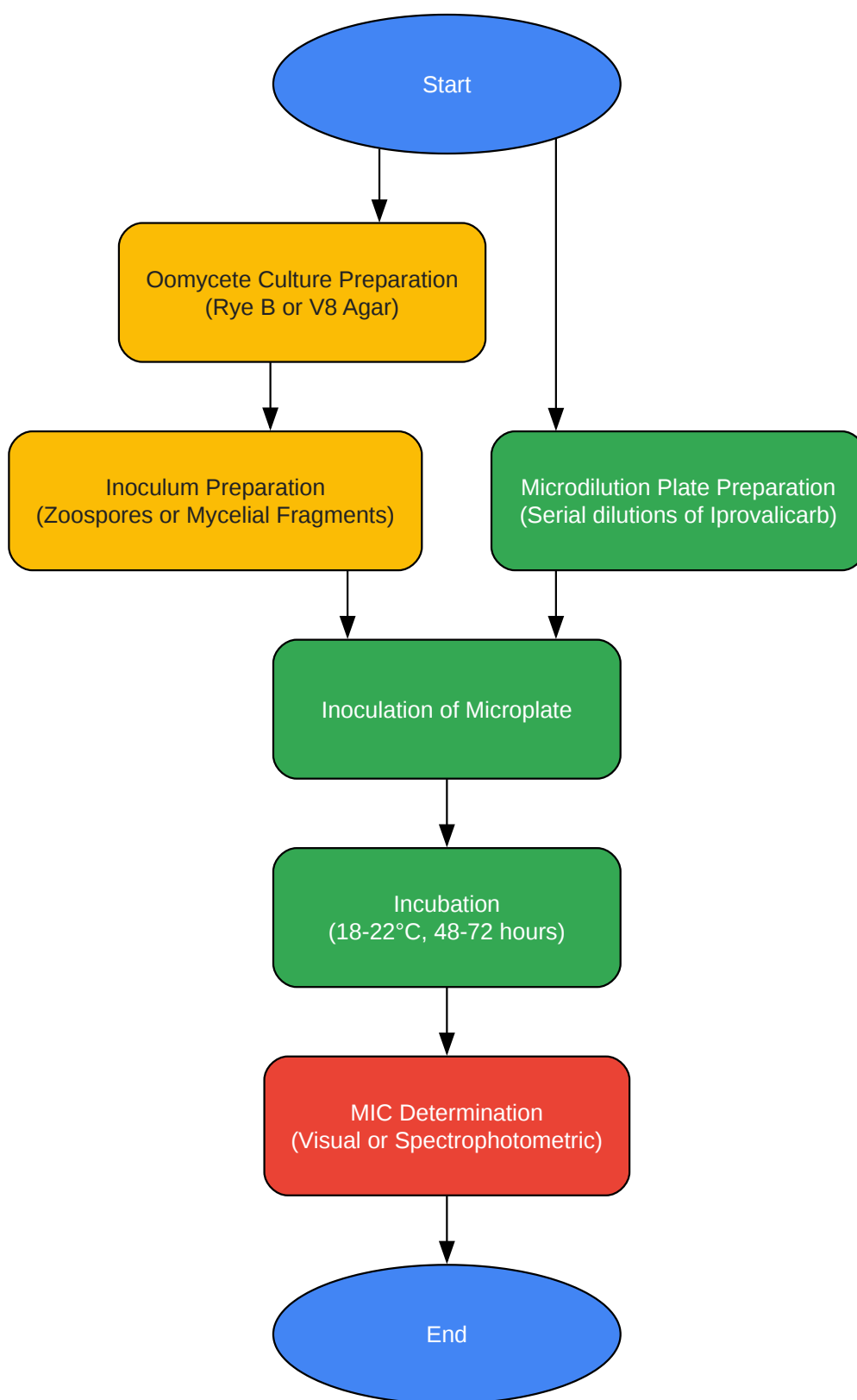
- In a 96-well microtiter plate, perform serial twofold dilutions of the **Iprovalicarb** stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.015 to 16 µg/mL).
- Add 100 µL of each **Iprovalicarb** dilution to the respective wells.
- Include a growth control well (medium only) and a sterility control well (medium without inoculum).

4. Inoculation and Incubation:

- Add 100 µL of the prepared inoculum to each well (except the sterility control).
- Seal the plate and incubate at 18-22°C for 48-72 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is the lowest concentration of **Iprovalicarb** that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the growth control.
- Growth inhibition can be assessed visually or by reading the optical density at 450 nm using a microplate reader.



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Caption: Experimental workflow for the broth microdilution assay.

Conclusion

The provided protocols offer standardized methods for assessing the in vitro antifungal activity of **Iprovalicarb** against key oomycete pathogens. The leaf disc assay is essential for obligate biotrophs like *Plasmopara viticola*, while the broth microdilution method provides a quantitative approach for culturable species. Understanding the susceptibility of different oomycete populations to **Iprovalicarb** is crucial for effective disease management strategies and for monitoring the potential development of resistance.

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References

- 1. *Plasmopara viticola* the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. The mechanism of action of iprovalicarb - Knowledge [natur-sim.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Cellulose Biosynthesis in Oomycetes [kth.diva-portal.org]
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